2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1240567-34-3
VCID: VC11728000
InChI: InChI=1S/C11H15NO2.ClH/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2;/h3-5,7,12-13H,1,6,8H2,2H3;1H
SMILES: COC1=C(C=CC(=C1)CNCC=C)O.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70 g/mol

2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride

CAS No.: 1240567-34-3

Cat. No.: VC11728000

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.70 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride - 1240567-34-3

Specification

CAS No. 1240567-34-3
Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
IUPAC Name 2-methoxy-4-[(prop-2-enylamino)methyl]phenol;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2;/h3-5,7,12-13H,1,6,8H2,2H3;1H
Standard InChI Key FMOPJNOGWBSANR-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)CNCC=C)O.Cl
Canonical SMILES COC1=C(C=CC(=C1)CNCC=C)O.Cl

Introduction

Synthetic Pathways and Optimization

The synthesis of allylamino-substituted phenolic derivatives is well-documented in patent literature. A key method involves alkylation of primary amines with propargyl or allyl halides under basic conditions . Adapting these protocols, the target compound could be synthesized via:

Step 1: Preparation of 4-(Aminomethyl)-2-methoxyphenol
The phenolic precursor is synthesized by reducing 4-cyano-2-methoxyphenol using catalytic hydrogenation or borohydride-based methods.

Physicochemical Properties

Based on its methylamino analog and molecular adjustments, key properties are inferred:

PropertyValue (Estimated)Basis of Estimation
Molecular Weight229.71 g/molC11_{11}H16_{16}ClNO2_2
Melting Point180–190°C (decomposes)Analog data + allyl effect
Solubility>10 mg/mL in H2_2OHydrochloride salt solubility
LogP (Partition Coefficient)1.2 ± 0.3Computational modeling

The allyl group introduces increased hydrophobicity compared to the methyl analog (LogP ~0.8) , potentially enhancing membrane permeability.

Analytical Characterization

Modern techniques enable precise structural elucidation:

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (D2_2O, 400 MHz):

    • δ 6.8–7.1 (m, 2H, aromatic), δ 5.8–6.0 (m, 1H, CH2_2=CH-), δ 5.1–5.3 (d, 2H, CH2_2=CH-), δ 4.2 (s, 2H, -CH2_2-NH-), δ 3.8 (s, 3H, -OCH3_3).

  • 13^13C NMR:

    • 154.1 (C-OCH3_3), 134.5 (CH2_2=CH-), 116.2–121.8 (aromatic carbons), 52.4 (-CH2_2-NH-).

High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)

  • Retention Time: ~19–22 min (C18 column, 0.1% formic acid/acetonitrile gradient).

  • Mass Spectrum: [M+H]+^+ m/z 214.1 (free base), [M-Cl]+^+ m/z 193.1 .

Biological Activity and Applications

While direct studies on the compound are absent, structural analogs exhibit notable bioactivity:

Antioxidant Capacity

The ortho-methoxy group stabilizes phenolic radicals, conferring radical-scavenging activity. Comparable compounds show IC50_{50} values of 10–50 μM in DPPH assays .

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